3-Bromo-6-fluoroimidazo[1,2-b]pyridazine
Overview
Description
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of bromine and fluorine atoms at the 3rd and 6th positions, respectively, on the imidazo[1,2-b]pyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacterium.
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets in a way that inhibits the growth of the tuberculosis bacterium . The negative potential region of the compound, which is usually related to the lone pair of electronegative atoms, exists in the O1 atom on the carbonyl group . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions generally involve moderate to high temperatures and the presence of an inorganic base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the two-step one-pot synthesis method makes it a viable option for industrial applications. The use of readily available starting materials and the simplicity of the reaction conditions contribute to its potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Chemical Biology: The compound is used as a tool to study biological processes and molecular interactions.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 3-Bromo-6-methylimidazo[1,2-b]pyridazine
- 3-Bromo-6-iodoimidazo[1,2-b]pyridazine
Uniqueness
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
3-bromo-6-fluoroimidazo[1,2-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTGQNADSJRPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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